3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
Dimethyl 1-(1-adamantylmethyl)-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that combines adamantyl, fluorophenyl, and dihydropyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the adamantylmethyl and fluorophenyl intermediates, which are then coupled with a dihydropyridine scaffold through a series of condensation and esterification reactions. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(1-adamantylmethyl)-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
Dimethyl 1-(1-adamantylmethyl)-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as ion channels and receptors. The compound modulates the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The adamantyl and fluorophenyl groups contribute to the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(1-adamantylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
- Dimethyl 1-(1-adamantylmethyl)-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Dimethyl 1-(1-adamantylmethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 1-(1-adamantylmethyl)-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its binding interactions and pharmacokinetic profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
dimethyl 1-(1-adamantylmethyl)-4-(2-fluorophenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FNO4/c1-31-24(29)20-13-28(15-26-10-16-7-17(11-26)9-18(8-16)12-26)14-21(25(30)32-2)23(20)19-5-3-4-6-22(19)27/h3-6,13-14,16-18,23H,7-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDFSLARRLTAFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2F)C(=O)OC)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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